molecular formula C₁₂H₁₄N₂O₁₀ B1147404 (2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 50301-19-4

(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1147404
CAS No.: 50301-19-4
M. Wt: 346.25
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of 3,5-dinitrophenol with beta-d-galactose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can produce amino derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its dinitrophenyl groups provide distinct chemical properties that make it suitable for specific types of reactions and applications .

Properties

IUPAC Name

(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8?,9-,10?,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPOTVPDCPRUPK-AYQOGSFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2C(C([C@H](C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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